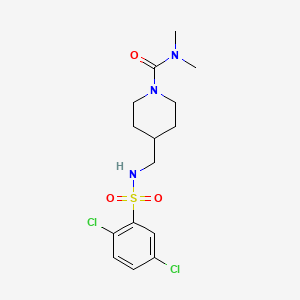

4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a chemical entity that appears to be structurally related to sulfonamide-based compounds. Sulfonamides are known for their diverse biological activities, including inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes . The presence of a piperidine ring and a carboxamide group suggests that this compound could interact with biological targets, potentially acting as an inhibitor or receptor antagonist.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of sulfonamide chemistry, as seen in the asymmetric synthesis of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, which is a structurally similar compound . The synthesis typically includes the formation of the sulfonamide linkage through the reaction of a suitable amine with a sulfonyl chloride, followed by further functionalization of the molecule to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The X-ray crystallographic studies of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, revealed specific interactions with carbonic anhydrase II, which are different from those observed with other structurally related compounds . This suggests that subtle changes in the molecular structure of sulfonamide derivatives can significantly alter their binding interactions and biological effects.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including hydrolysis and reactions with amines. For instance, the reaction of diethylamine, piperidine, and other amines with carbo-methoxymethyl-3,4-dimethoxybenzenesulfonyl chloride produced corresponding sulfonamido derivatives . These reactions are essential for the synthesis and functionalization of sulfonamide-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of a 2-aminobenzimidazole group in certain sulfonamide compounds has been associated with potent Class III antiarrhythmic activity, indicating that specific functional groups can confer particular pharmacological properties . The solubility, stability, and bioavailability of these compounds are also critical factors that determine their suitability for drug development.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Polyamides and Poly(amide-imide)s

Polyamides and poly(amide-imide)s derived from aromatic compounds, such as those involving sulfonamide groups, are synthesized for various applications, highlighting their potential in creating high-performance materials with excellent thermal stability and solubility in polar solvents (Saxena et al., 2003). This application is relevant due to the structural similarity of the sulfonamide group in the compound of interest.

Antitumor Activity of Carboxamide Derivatives

Carboxamide derivatives, particularly those related to benzo[b][1,6]naphthyridines and acridinecarboxamides, have shown significant cytotoxic activity against various cancer cell lines. These studies suggest the potential use of structurally similar sulfonamide compounds in cancer research for therapeutic applications (Deady et al., 2003; Baguley et al., 1984).

Antimicrobial Activity of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, showing potent activity against a range of bacteria and fungi. This illustrates the broad potential of sulfonamide compounds in the development of new antimicrobial agents (Ghorab et al., 2017).

Pharmacological Characterization of Sulfonamide Compounds

Sulfonamide compounds have been studied for their pharmacological properties, including cGMP regulation and AMPA receptor modulation, demonstrating their potential in neuroscience research and the development of neuroprotective or cognitive-enhancing drugs (Ryder et al., 2006).

Mecanismo De Acción

Target of Action

It is known that sulfonamide compounds, to which this compound belongs, are often used as enzyme inhibitors . They have been applied to inhibit enzymes such as carbonic anhydrase, metalloproteinase, and serine protease . These enzymes play crucial roles in various biological processes, including fluid balance, tissue remodeling, and protein digestion, respectively .

Mode of Action

Sulfonamides generally work by inhibiting the function of their target enzymes . This inhibition can lead to disruption of the biological processes that these enzymes are involved in, potentially leading to therapeutic effects .

Biochemical Pathways

Given that sulfonamides are known to inhibit various enzymes, it can be inferred that this compound may affect multiple biochemical pathways depending on the specific enzymes it targets .

Result of Action

As a sulfonamide compound, it is likely to exert its effects through the inhibition of its target enzymes, leading to disruption of the associated biological processes .

Propiedades

IUPAC Name |

4-[[(2,5-dichlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2N3O3S/c1-19(2)15(21)20-7-5-11(6-8-20)10-18-24(22,23)14-9-12(16)3-4-13(14)17/h3-4,9,11,18H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHFQMNRVOJTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)